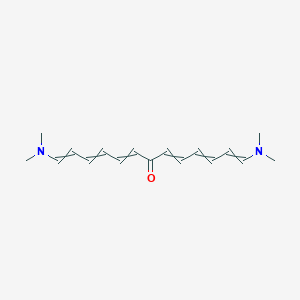
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one is a chemical compound with the molecular formula C₁₇H₂₄N₂O. It is known for its unique structure, which includes multiple double bonds and dimethylamino groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with a tridecahexaenone precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,13-Bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one: Similar in structure but with variations in the position or type of functional groups.
This compound: Another related compound with different substituents.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
86093-85-8 |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,13-bis(dimethylamino)trideca-1,3,5,8,10,12-hexaen-7-one |
InChI |
InChI=1S/C17H24N2O/c1-18(2)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(3)4/h5-16H,1-4H3 |
Clé InChI |
YIJIBJODGCPIBA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=CC=CC(=O)C=CC=CC=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
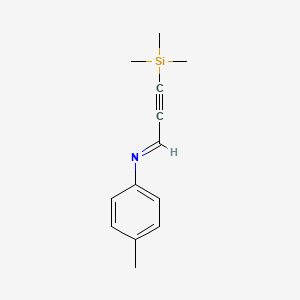
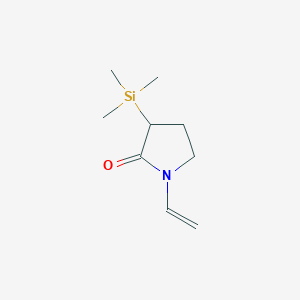
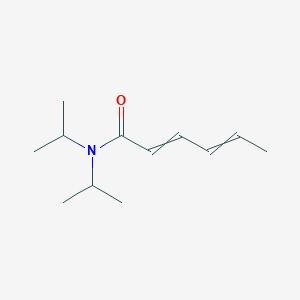

![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
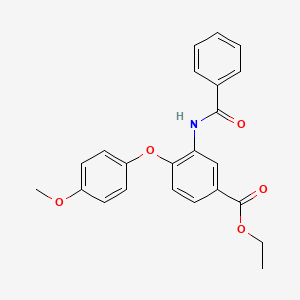



![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)


